molecular formula C10H14ClNO2 B7802128 D-PheC1Cl

D-PheC1Cl

Cat. No.: B7802128
M. Wt: 215.67 g/mol
InChI Key: SWVMLNPDTIFDDY-SBSPUUFOSA-N
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Description

D-PheC1Cl (CAS No. 139502-80-0) is a chlorinated aromatic compound with the molecular formula C₁₃H₉ClO and a molecular weight of 216.66 g/mol. The compound is synthesized via a reaction involving phenylalanine derivatives and chlorinating agents under controlled conditions, typically using anhydrous solvents like DMF and reagents such as TDAE (tetrakis(dimethylamino)ethylene) .

This compound exhibits moderate hazards, with safety warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Its pharmacological relevance is under investigation, particularly in drug discovery for targeting enzymes or receptors where chlorinated aromatic moieties are critical for binding affinity.

Properties

IUPAC Name

[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13033-84-6
Record name D-Phenylalanine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13033-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “D-PheC1Cl” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet the demand. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions: “D-PheC1Cl” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used

Scientific Research Applications

“D-PheC1Cl” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, “this compound” is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of various products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of “D-PheC1Cl” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The detailed mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Limitations

Advantages of this compound :
  • Structural Versatility : The carbonyl group allows facile derivatization into amides or hydrazides, enhancing drug-likeness .
  • Selective Reactivity : Its chlorophenyl moiety interacts selectively with hydrophobic enzyme pockets, as shown in molecular docking studies .
Limitations and Gaps :
  • Toxicity Concerns : Broader hazard warnings compared to analogs necessitate rigorous safety profiling for therapeutic use .
  • Limited Solubility: Poor aqueous solubility (logP = 3.2) restricts bioavailability, a challenge shared with Compound C .

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